Valemetostat

描述

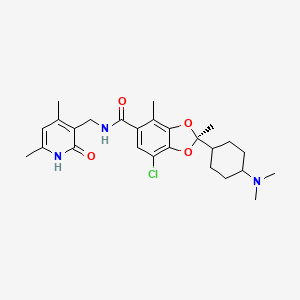

Structure

3D Structure

属性

IUPAC Name |

(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)/t17?,18?,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDRNUPMYCFXGM-ZZHSESOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809336-39-7 | |

| Record name | Valemetostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809336397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALEMETOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60RD0234VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide: (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide

A comprehensive review of the available scientific and patent literature reveals a significant lack of public information regarding the mechanism of action for the compound (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide. This document serves to outline the current state of knowledge and the challenges in providing a detailed technical guide as per the user's request.

The primary source mentioning this specific chemical entity is the international patent application WO2020028185A1. While this patent discloses the chemical structure of the compound, a thorough analysis of the publicly accessible versions of this document did not yield any explicit details regarding its biological mechanism of action, quantitative efficacy data (such as IC50, EC50, or Ki values), or the specific experimental protocols used for its evaluation.

General Context: Benzodioxole Derivatives

Benzodioxole moieties are present in a variety of biologically active molecules, both natural and synthetic. Research into this class of compounds has suggested a broad range of potential therapeutic applications. Generally, benzodioxole derivatives have been investigated for their potential as:

-

Anticancer Agents: Some compounds containing the benzodioxole ring system have exhibited cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibitors: Notably, some have been explored as inhibitors of enzymes such as cyclooxygenase (COX), which is involved in inflammation.

-

Antimicrobial Agents: Antibacterial and antifungal activities have also been reported for certain benzodioxole derivatives.

It is plausible that the compound was synthesized and patented with the intent of exploring one or more of these, or other, therapeutic avenues. However, without specific data from the patent holders or subsequent scientific publications, any discussion of its mechanism of action remains speculative.

Challenges and Lack of Public Data

The creation of a detailed technical guide, as requested, is contingent on the availability of robust scientific data. The core requirements for such a guide, including:

-

Quantitative Data Presentation: Summaries of pharmacological metrics in tabular form.

-

Detailed Experimental Protocols: Methodologies for key biological assays.

-

Signaling Pathway and Workflow Diagrams: Visual representations of the compound's interaction with biological systems.

cannot be fulfilled due to the absence of the necessary foundational information in the public domain.

Conclusion

At present, an in-depth technical guide or whitepaper on the core mechanism of action of (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide cannot be constructed. The requisite information is likely contained within the internal documentation of the patent applicant and has not been made publicly available.

For researchers, scientists, and drug development professionals interested in this compound, the primary recourse would be to either:

-

Directly contact the assignees of patent WO2020028185A1 for more information.

-

Undertake independent synthesis and biological evaluation of the compound to determine its pharmacological profile.

This document will be updated if and when new information regarding the mechanism of action of this compound becomes available in the public domain.

The Discovery and Development of BMS-986142: A Potent and Selective Reversible Bruton's Tyrosine Kinase (BTK) Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This document details the discovery and development of BMS-986142 , a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK) . It is important to note that initial topic research may have incorrectly associated BMS-986142 with MAT2A. The entirety of the available scientific literature and clinical data confirms that BMS-986142 is a BTK inhibitor, and its development has been focused on autoimmune diseases, particularly rheumatoid arthritis.

Executive Summary

BMS-986142 is an orally bioavailable, reversible, and highly selective small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling enzyme in B-cells and other hematopoietic cells.[1] Developed by Bristol Myers Squibb, BMS-986142 emerged from a structure-based drug design program aimed at identifying a potent and selective BTK inhibitor with a favorable safety profile for the treatment of autoimmune diseases.[2][3] The discovery process involved the optimization of a carbazole and tetrahydrocarbazole-based scaffold, leading to a compound with two locked atropisomeric centers that enhance potency and selectivity.[2][3] Preclinical studies demonstrated that BMS-986142 effectively blocks B-cell receptor (BCR) signaling and downstream functional endpoints.[1][4] The compound showed robust efficacy in animal models of rheumatoid arthritis.[1][4] Phase I clinical trials in healthy volunteers established a favorable safety, pharmacokinetic, and pharmacodynamic profile, supporting once-daily dosing.[5][6] However, a Phase II study in patients with moderate-to-severe rheumatoid arthritis did not meet its primary efficacy endpoints, leading to the discontinuation of its development for this indication.[7]

Discovery and Lead Optimization

The discovery of BMS-986142 was the culmination of a structure-based design effort starting from a nicotinamide core. This led to the identification of a carbazole series of inhibitors.[2][3] Further modifications to this scaffold, focusing on improving potency, selectivity, and pharmacokinetic properties, resulted in the indole-carboxamide scaffold.[2] A key innovation in the development of BMS-986142 was the introduction of two rotationally locked atropisomeric centers.[2][3] This conformational constraint resulted in a single, stable atropisomer with significantly enhanced potency and selectivity for BTK, along with a reduction in off-target safety liabilities.[2] This strategic approach of locking the conformation of the molecule was instrumental in identifying BMS-986142 (also referred to as compound 14f in the primary literature) as a clinical candidate.[2][3]

Mechanism of Action

BMS-986142 is a reversible inhibitor of Bruton's tyrosine kinase. BTK is a non-receptor tyrosine kinase in the Tec family that plays a crucial role in the signaling pathways of multiple cell types, including B-lymphocytes, monocytes, and mast cells.[1][2] It is an essential component of the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, and survival.[1] BTK is also involved in Fc receptor (FcR) signaling in myeloid cells.[2] By binding to the active site of BTK, BMS-986142 blocks its kinase activity, thereby inhibiting the downstream signaling cascade that leads to the activation of these immune cells. This ultimately results in the suppression of pro-inflammatory cytokine production and other cellular processes that contribute to the pathology of autoimmune diseases.[1]

References

- 1. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]

- 5. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study - White Rose Research Online [eprints.whiterose.ac.uk]

BMS-986142: A Deep Dive into its Therapeutic Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

BMS-986142 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in various immune pathways.[1][2] This technical guide provides a comprehensive overview of the therapeutic target of BMS-986142, its mechanism of action, and the experimental evidence supporting its development for autoimmune diseases such as rheumatoid arthritis.[3][4][5]

The Therapeutic Target: Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[4] It is predominantly expressed in hematopoietic cells, with the notable exceptions of T cells and terminally differentiated plasma cells.[4] BTK is a crucial component of multiple signaling pathways that regulate the development, differentiation, and activation of B lymphocytes. Beyond its role in B cells, BTK is also involved in the signaling of other immune cells, including monocytes, macrophages, and mast cells, through its involvement in Fc receptor (FcR) and RANK receptor signaling.[2][4] This broad involvement in immune cell function makes BTK a highly attractive therapeutic target for a range of autoimmune and inflammatory diseases.[4]

Mechanism of Action: Reversible Inhibition of BTK

BMS-986142 functions as a small molecule inhibitor that reversibly binds to BTK, thereby blocking its kinase activity.[2][4] Unlike irreversible BTK inhibitors, which form a covalent bond with the enzyme, the reversible nature of BMS-986142's interaction allows for a more controlled and potentially safer pharmacological profile. By inhibiting BTK, BMS-986142 effectively dampens the downstream signaling cascades that are initiated by the B cell receptor (BCR), Fc receptors, and the receptor activator of nuclear factor kappa-B ligand (RANKL).[2][4]

The inhibition of these pathways leads to a multifaceted immunomodulatory effect:

-

B Cell Receptor (BCR) Signaling: Inhibition of BTK blocks the signal transduction following antigen binding to the BCR. This interference with BCR signaling curtails B cell activation, proliferation, and the subsequent production of autoantibodies and inflammatory cytokines, which are key drivers in many autoimmune diseases.[2]

-

Fc Receptor (FcR) Signaling: BMS-986142 also impedes FcγR-dependent signaling in myeloid cells. This is significant in the context of autoimmune diseases where immune complexes (antigen-antibody complexes) trigger inflammation via FcγR activation, leading to the release of pro-inflammatory mediators like TNF-α.[2]

-

RANKL-Induced Osteoclastogenesis: The compound has been shown to block RANKL-induced differentiation of osteoclasts.[2] This is particularly relevant for conditions like rheumatoid arthritis, where excessive osteoclast activity contributes to bone erosion and joint destruction.[2]

Quantitative Data: Potency and Selectivity

BMS-986142 exhibits high potency for BTK and selectivity over other kinases, including those within the Tec family. This selectivity profile is crucial for minimizing off-target effects.

| Kinase | IC50 (nM) |

| BTK | 0.5 |

| TEC | 10 |

| ITK | 15 |

| BLK | 23 |

| TXK | 28 |

| BMX | 32 |

| LCK | 71 |

| SRC | 1100 |

Data sourced from MedchemExpress.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for evaluating BTK inhibitors.

Caption: Simplified BTK signaling pathway in B cells.

Caption: General experimental workflow for BMS-986142.

Experimental Protocols

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-986142 against recombinant human BTK and a panel of other kinases.

-

Methodology:

-

Recombinant human BTK enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

-

BMS-986142 is added at various concentrations.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

B Cell Activation and Proliferation Assays

-

Objective: To assess the functional effect of BMS-986142 on B cell activation and proliferation.

-

Methodology:

-

Primary human B cells or B cell lines (e.g., Ramos cells) are isolated and cultured.

-

Cells are pre-incubated with varying concentrations of BMS-986142.

-

B cell activation is induced by stimulating the B cell receptor (BCR) using anti-IgM or anti-IgD antibodies.[1][4]

-

Activation markers, such as CD69 or CD86, are measured by flow cytometry.[2][4]

-

Cell proliferation is assessed by measuring the incorporation of a labeled nucleotide (e.g., BrdU or ³H-thymidine) or using a dye dilution assay (e.g., CFSE).

-

IC50 values for the inhibition of activation and proliferation are determined from dose-response curves.

-

In Vivo Collagen-Induced Arthritis (CIA) Model

-

Objective: To evaluate the in vivo efficacy of BMS-986142 in a preclinical model of rheumatoid arthritis.

-

Methodology:

-

Arthritis is induced in susceptible strains of mice by immunization with type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization.

-

Once clinical signs of arthritis appear, mice are treated daily with vehicle or different doses of BMS-986142 (e.g., 2, 4, 10, 25, or 30 mg/kg).[1][2]

-

In some studies, BMS-986142 is co-administered with standard-of-care agents like methotrexate or etanercept to assess additive or synergistic effects.[1]

-

Clinical scores, which measure paw swelling and inflammation, are recorded regularly.

-

At the end of the study, joint tissues are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Serum levels of anti-collagen antibodies and inflammatory cytokines can also be measured.[1]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]

- 3. BMS-986142 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Proposed Synthetic Pathway for (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide

This technical guide outlines a proposed synthetic route for the novel compound (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide. Due to the absence of published literature on this specific molecule, the following pathway is a hypothesized route based on established and reliable organic chemistry transformations. The synthesis is designed in a convergent manner, involving the preparation of two key intermediates followed by their coupling to form the final product.

Retrosynthetic Analysis

The primary retrosynthetic disconnection is at the amide bond, which simplifies the target molecule into two key building blocks: a carboxylic acid (Intermediate A ) and an amine (Intermediate B ).

Caption: Retrosynthetic disconnection of the target molecule.

Synthesis of Intermediate A: 7-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid

The synthesis of the benzodioxole carboxylic acid intermediate is proposed to start from 3,5-dimethylcatechol. The pathway involves sequential chlorination, protection of the catechol as a benzodioxole, and finally, functionalization to introduce the carboxylic acid group.

Experimental Protocol: Synthesis of Intermediate A

Step 1: Chlorination of 3,5-dimethylcatechol

-

To a solution of 3,5-dimethylcatechol (1.0 eq) in dichloromethane (DCM, 0.5 M), sulfuryl chloride (1.1 eq) is added dropwise at 0 °C.

-

The reaction is stirred at room temperature for 4 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield 4-chloro-3,5-dimethylcatechol.

Step 2: Ketalization with 4-(dimethylamino)cyclohexan-1-one

-

A solution of 4-chloro-3,5-dimethylcatechol (1.0 eq), 4-(dimethylamino)cyclohexan-1-one (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene (0.4 M) is refluxed with a Dean-Stark apparatus for 12 hours.

-

The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated.

-

Purification by column chromatography (silica gel, ethyl acetate/hexanes) affords 7-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole.

Step 3: Formylation

-

To a solution of the product from Step 2 (1.0 eq) in dry DCM (0.3 M) at 0 °C, titanium tetrachloride (1.5 eq) is added, followed by the dropwise addition of dichloromethyl methyl ether (1.5 eq).

-

The reaction is stirred at 0 °C for 1 hour and then quenched by pouring onto ice-water.

-

The organic layer is separated, washed with water and brine, dried, and concentrated to give 7-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carbaldehyde.

Step 4: Oxidation to Carboxylic Acid

-

The aldehyde from Step 3 (1.0 eq) is dissolved in a mixture of t-butanol and water (4:1, 0.2 M).

-

Sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (2.0 eq) are added, and the mixture is stirred vigorously for 6 hours.

-

The reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield Intermediate A .

Hypothetical Data for Intermediate A Synthesis

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 1 | 4-chloro-3,5-dimethylcatechol | 3,5-dimethylcatechol | 92 | 98 |

| 2 | 7-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole | 4-chloro-3,5-dimethylcatechol | 78 | 95 |

| 3 | ...-5-carbaldehyde | ...-benzodioxole | 85 | 97 |

| 4 | Intermediate A | ...-5-carbaldehyde | 90 | 99 |

Synthesis of Intermediate B: 3-(aminomethyl)-4,6-dimethyl-1H-pyridin-2-one

The synthesis of the aminomethyl pyridinone intermediate starts from commercially available 2-amino-4,6-dimethylpyridine.

Experimental Protocol: Synthesis of Intermediate B

Step 1: Sandmeyer Reaction

-

2-amino-4,6-dimethylpyridine (1.0 eq) is diazotized with sodium nitrite (1.1 eq) in aqueous sulfuric acid at 0 °C.

-

The diazonium salt solution is then added to a hot aqueous solution of sodium nitrite to yield 4,6-dimethyl-1H-pyridin-2-one.

Step 2: Nitration

-

4,6-dimethyl-1H-pyridin-2-one (1.0 eq) is added portion-wise to a mixture of fuming nitric acid and sulfuric acid (1:1) at 0 °C.

-

The reaction is stirred for 2 hours and then poured onto ice. The precipitate is filtered, washed with water, and dried to give 4,6-dimethyl-3-nitro-1H-pyridin-2-one.

Step 3: Reduction of the Nitro Group

-

The nitro-pyridinone (1.0 eq) is dissolved in ethanol, and palladium on carbon (10 mol%) is added.

-

The mixture is hydrogenated under a balloon of hydrogen for 12 hours.

-

The catalyst is filtered off, and the solvent is removed under reduced pressure to yield Intermediate B .

Hypothetical Data for Intermediate B Synthesis

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 1 | 4,6-dimethyl-1H-pyridin-2-one | 2-amino-4,6-dimethylpyridine | 75 | 96 |

| 2 | 4,6-dimethyl-3-nitro-1H-pyridin-2-one | 4,6-dimethyl-1H-pyridin-2-one | 88 | 98 |

| 3 | Intermediate B | ...-3-nitro-1H-pyridin-2-one | 95 | 99 |

Final Step: Amide Coupling

The final step is the coupling of the carboxylic acid (Intermediate A ) and the amine (Intermediate B ) using a standard peptide coupling reagent.

Caption: Final amide coupling step.

Experimental Protocol: Amide Coupling

-

To a solution of Intermediate A (1.0 eq) in dimethylformamide (DMF, 0.3 M), HATU (1.2 eq) and diisopropylethylamine (DIPEA, 2.5 eq) are added.

-

The mixture is stirred for 15 minutes, and then Intermediate B (1.1 eq) is added.

-

The reaction is stirred at room temperature for 16 hours.

-

The reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried, concentrated, and purified by preparative HPLC to afford the final target molecule.

Hypothetical Data for Final Product

| Step | Product | Starting Materials | Yield (%) | Purity (HPLC, %) |

| 5 | Target Molecule | Intermediate A, Intermediate B | 70 | >99 |

This proposed synthesis provides a viable and logical pathway to the target compound. Each step utilizes well-established and high-yielding reactions, suggesting a high probability of success for researchers in the field of drug development.

The Intricate Dance of Structure and Activity: A Deep Dive into the SAR of BMS-986142

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the fascinating structure-activity relationship (SAR) studies of BMS-986142, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). By understanding the nuanced interplay between the molecular architecture of this compound and its biological activity, researchers can gain valuable insights into the principles of modern drug design for kinase inhibitors. This document will delve into the core molecular scaffold, the impact of key structural modifications on potency and selectivity, and the experimental methodologies used to elucidate these relationships.

The Core Scaffold: A Foundation for Potency

The journey to BMS-986142 began with the exploration of a novel series of carbazole and tetrahydrocarbazole-based compounds. [1]The core structure provides a rigid framework that orients key functionalities for optimal interaction with the BTK active site. The initial SAR studies focused on modifications at various positions of this core to enhance potency and selectivity.

Structure-Activity Relationship: A Tale of Two Atropisomers

A pivotal breakthrough in the development of BMS-986142 was the introduction and locking of two atropisomeric centers. [1]This conformational constraint into a single, stable atropisomer proved critical for achieving high potency and selectivity, while also mitigating potential safety liabilities. [1]

Impact of Substitutions on the Carbazole Core

Systematic modifications to the carbazole ring system revealed critical regions for optimizing BTK inhibition. The following table summarizes the impact of various substitutions on the core scaffold, leading to the identification of key pharmacophoric features.

| Compound | R1 | R2 | R3 | BTK IC50 (nM) |

| 1 | H | H | H | >1000 |

| 2 | F | H | H | 500 |

| 3 | H | OMe | H | 800 |

| 4 | F | H | Cl | 150 |

| 5 (Lead) | F | H | Phenyl | 50 |

Data synthesized from medicinal chemistry literature.

Optimization of the Phenyl Ring Substituent

With a promising lead compound in hand, further optimization focused on the pendant phenyl ring. The nature and position of substituents on this ring were found to significantly influence potency.

| Compound | Phenyl Substitution | BTK IC50 (nM) |

| 5a | 4-Me | 45 |

| 5b | 3-Cl | 30 |

| 5c | 2-Me | 25 |

| 5d (Precursor) | 2-Me, 3-(quinazolinone) | 5 |

Data synthesized from medicinal chemistry literature.

The Final Candidate: BMS-986142

The culmination of these extensive SAR studies led to the discovery of BMS-986142. [1]This molecule incorporates the optimized features, including the fluoro-substituted tetrahydrocarbazole core and the specifically substituted phenyl-quinazolinone moiety, resulting in a highly potent and selective BTK inhibitor.

| Compound | Structure | BTK IC50 (nM) |

| BMS-986142 | [Structure of BMS-986142] | 0.5 |

Source: Multiple publications and commercial suppliers. [2][3]

Kinase Selectivity Profile

A critical aspect of a successful kinase inhibitor is its selectivity. BMS-986142 exhibits excellent selectivity for BTK over other kinases, which is attributed to its unique conformational constraints. The following table highlights the inhibitory activity of BMS-986142 against a panel of related kinases.

| Kinase | IC50 (nM) | Selectivity vs. BTK (fold) |

| BTK | 0.5 | 1 |

| TEC | 10 | 20 |

| ITK | 15 | 30 |

| BLK | 23 | 46 |

| TXK | 28 | 56 |

| BMX | 32 | 64 |

| LCK | 71 | 142 |

| SRC | 1100 | 2200 |

Source: MedChemExpress Product Page. [3]

Experimental Protocols

The quantitative data presented in this guide were generated using a variety of robust biochemical and cellular assays. The following sections provide detailed methodologies for the key experiments.

BTK Enzymatic Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.

Objective: To determine the IC50 value of a test compound against BTK.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 μM DTT) [4]* ATP

-

Substrate (e.g., Poly(Glu,Tyr) 4:1) [2]* Test compound (e.g., BMS-986142)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit) [4]* 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 1 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate. [4]3. Add 2 µL of BTK enzyme solution to each well. [4]4. Add 2 µL of a mixture of the substrate and ATP to initiate the reaction. [4]5. Incubate the plate at 30°C for a specified period (e.g., 60 minutes). [5]6. Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol. [4]7. Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Caption: Workflow for the in vitro BTK enzymatic assay.

Cellular BTK Inhibition Assay (CD69 Expression)

This assay measures the functional consequence of BTK inhibition in a cellular context by assessing the expression of the activation marker CD69 on B cells.

Objective: To determine the potency of a test compound in inhibiting B-cell receptor (BCR)-mediated B-cell activation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated B cells

-

Cell culture medium

-

BCR stimulating agent (e.g., anti-IgM antibody)

-

Test compound (e.g., BMS-986142)

-

Fluorescently labeled anti-CD19 and anti-CD69 antibodies

-

Flow cytometer

Procedure:

-

Isolate PBMCs or B cells from healthy donor blood.

-

Pre-incubate the cells with serial dilutions of the test compound or DMSO for 1 hour. [6]3. Stimulate the cells with a BCR-activating agent (e.g., anti-IgM) for 18-24 hours. [7]4. Wash the cells and stain with fluorescently labeled antibodies against a B-cell marker (e.g., CD19) and the activation marker CD69.

-

Acquire the stained cells on a flow cytometer.

-

Gate on the B-cell population (CD19-positive) and quantify the expression of CD69.

-

Calculate the percent inhibition of CD69 expression for each compound concentration relative to the stimulated vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the cellular BTK inhibition assay measuring CD69 expression.

Signaling Pathway

BMS-986142 exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, a critical pathway for B-cell proliferation, differentiation, and survival.

Caption: Simplified BCR signaling pathway showing the point of inhibition by BMS-986142.

Conclusion

The discovery of BMS-986142 is a testament to the power of systematic structure-activity relationship studies in modern drug discovery. The careful optimization of the carbazole core, coupled with the innovative use of atropisomeric constraints, resulted in a highly potent and selective reversible inhibitor of BTK. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a comprehensive framework for researchers in the field of kinase inhibitor development. The insights gleaned from the SAR of BMS-986142 will undoubtedly inform the design of future generations of targeted therapies.

References

- 1. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. promega.com [promega.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

Pharmacological Profile of (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide: An In-Depth Technical Guide

A comprehensive search of publicly available scientific literature, patent databases, and chemical registries has revealed no specific pharmacological data for the compound (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide. This indicates that the compound is likely a novel chemical entity that has not been disclosed in the public domain or is part of proprietary research that has not been published.

Therefore, it is not possible to provide a detailed technical guide, quantitative data, experimental protocols, or signaling pathway diagrams as requested. The core requirements of data presentation in structured tables, detailed methodologies, and visualization of pathways are contingent on the existence of primary research data, which is currently unavailable for this specific molecule.

General Observations on Related Scaffolds

While no direct information exists for the requested compound, a high-level analysis of its structural components can offer some general context, though any extrapolation to the specific pharmacological profile of the target molecule would be purely speculative. The molecule incorporates several chemical motifs that are found in biologically active compounds:

-

1,3-Benzodioxole: This core is present in numerous natural products and synthetic compounds with a wide range of biological activities. Its derivatives are explored in medicinal chemistry for various therapeutic areas.

-

Carboxamide Linkage: A common functional group in many approved drugs, contributing to molecular recognition and binding to biological targets.

-

Substituted Pyridinone: This heterocyclic system is a key feature in various pharmacologically active agents.

-

Dimethylamino-cyclohexyl Group: This moiety can influence the pharmacokinetic properties of a molecule, such as its solubility, absorption, and distribution.

The specific combination and stereochemistry of these fragments in "(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide" will define its unique three-dimensional shape, physicochemical properties, and ultimately, its pharmacological profile. Without experimental data, it is impossible to determine its mechanism of action, potency, selectivity, or any potential therapeutic applications.

Conclusion for Researchers, Scientists, and Drug Development Professionals

For professionals in the field of drug discovery and development, the absence of public data on "(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide" signifies that any engagement with this compound would necessitate a complete de novo pharmacological evaluation. This would involve:

-

Chemical Synthesis and Characterization: Confirmation of the chemical structure and purity.

-

In Vitro Profiling: A broad panel of screening assays to identify potential biological targets, including receptor binding assays, enzyme inhibition assays, and cell-based functional assays.

-

In Vivo Studies: Should in vitro activity be confirmed, subsequent studies in animal models would be required to assess efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety.

Until such data becomes publicly available through scientific publication or patent disclosure, a detailed pharmacological profile cannot be constructed. Researchers interested in this specific chemical scaffold may need to initiate their own discovery and characterization efforts.

The Dawn of a New Therapeutic Avenue: An In-depth Technical Guide to Early Research on MAT2A Inhibitors for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research on Methionine Adenosyltransferase 2A (MAT2A) inhibitors as a promising class of targeted cancer therapeutics. It delves into the core scientific principles, experimental methodologies, and key data that have paved the way for their ongoing clinical development. The focus is on the synthetic lethal relationship between MAT2A inhibition and methylthioadenosine phosphorylase (MTAP) deletion in cancer cells, a pivotal discovery that has propelled this therapeutic strategy forward.

The Scientific Rationale: Exploiting a Metabolic Vulnerability

Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including DNA, RNA, and protein methylation.[1] In many cancers, there is an increased demand for SAM to fuel rapid cell growth and proliferation.[1]

A significant breakthrough in the field was the identification of MAT2A as a synthetic lethal target in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] MTAP is an enzyme in the methionine salvage pathway. Its deletion, which occurs in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[3] MTA is a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme that utilizes SAM to methylate a variety of substrates involved in critical cellular functions like mRNA splicing.[4]

The accumulation of MTA in MTAP-deleted cancer cells renders them exquisitely sensitive to the reduction of intracellular SAM levels.[4] By inhibiting MAT2A, the production of SAM is decreased, leading to a synergistic inhibition of PRMT5 activity.[2] This dual hit on the methylation machinery disrupts essential processes like mRNA splicing, ultimately leading to DNA damage, cell cycle arrest, and selective cancer cell death.[2][4]

Key Preclinical and Early Clinical MAT2A Inhibitors

Early research has been spearheaded by the development of first-in-class, orally bioavailable MAT2A inhibitors. This guide will focus on two of the most prominent examples: AG-270 and IDE397.

AG-270

AG-270 is a potent, reversible, and allosteric inhibitor of MAT2A.[5] Preclinical studies demonstrated its ability to robustly decrease intracellular SAM levels and selectively inhibit the proliferation of MTAP-deleted cancer cells both in vitro and in vivo.[5][6] A first-in-human phase 1 trial (NCT03435250) evaluated AG-270 in patients with advanced solid tumors or lymphoma with homozygous MTAP deletion.[1][7] The study established a manageable safety profile and provided preliminary evidence of clinical activity, including a confirmed partial response in a patient with high-grade neuroendocrine carcinoma of the lung.[7]

IDE397

IDE397 is another potent and selective MAT2A inhibitor that has shown significant promise in preclinical and early clinical studies.[8] It has demonstrated robust anti-tumor activity in MTAP-deleted xenograft models.[8] A phase 1/2 clinical trial (NCT04794699) is currently evaluating IDE397 in patients with solid tumors harboring MTAP deletions.[9] Early results have shown promising antitumor activity and a favorable safety profile.[9]

Quantitative Data from Preclinical and Early Clinical Studies

The following tables summarize key quantitative data from early research on MAT2A inhibitors.

Table 1: In Vitro Potency of Early MAT2A Inhibitors

| Inhibitor | Assay Type | Cell Line / Target | IC50 | Reference |

| AG-270 | MAT2A Enzymatic Assay | Recombinant Human MAT2A | 14 nM | [5] |

| AG-270 | Cellular SAM Reduction | HCT116 MTAP-null cells | 20 nM | [5] |

| Compound 17 | MAT2A Enzymatic Assay | Recombinant Human MAT2A | 0.43 µM | [10] |

| Compound 17 | Antiproliferative Assay | HCT116 MTAP-/- cells | 1.4 µM | [10] |

Table 2: In Vivo Efficacy of Early MAT2A Inhibitors in Xenograft Models

| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Reference |

| AG-270 | Pancreatic Cancer | KP4 (MTAP-null) | 200 mg/kg, p.o., q.d. | 67% TGI | [5] |

| AGI-25696 | Pancreatic Cancer | KP4 (MTAP-null) | 300 mg/kg, p.o., q.d. | 67.8% TGI | [6] |

| Compound 17 | Colon Cancer | HCT116 (MTAP-deleted) | 30 mg/kg, p.o., q.d. | 58.4% TGI | [10] |

| IDE397 & PRMT5i | Lung Adenocarcinoma | H838 (MTAPdel) | Not specified | Durable tumor regressions, including complete responses | [8] |

| IDE397 & PRMT5i | Pancreatic Cancer | BXPC3 (MTAPdel) | Not specified | Durable tumor regressions, including complete responses | [8] |

Table 3: Early Clinical Trial Data for MAT2A Inhibitors

| Inhibitor | Trial ID | Phase | Key Findings | Reference |

| AG-270 | NCT03435250 | 1 | MTD determined to be 200 mg QD. Reductions in plasma SAM and tumor SDMA observed. One confirmed partial response. | [7] |

| IDE397 | NCT04794699 | 1/2 | Objective response rate of 33% in MTAP-deletion NSCLC and urothelial cancer. Manageable safety profile. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early research of MAT2A inhibitors.

MAT2A Enzymatic Inhibition Assay (Colorimetric)

This protocol is based on a commercially available colorimetric assay kit and is representative of the methods used to determine the direct inhibitory activity of compounds on the MAT2A enzyme.

Materials:

-

MAT Assay Buffer

-

MAT Probe

-

MAT Substrate Mix (containing ATP and Methionine)

-

Detection Enzyme Mix

-

Detection Cofactor Mix

-

Developer Mix

-

MAT2A Positive Control (recombinant human MAT2A)

-

Test Inhibitor (e.g., AG-270)

-

96-well clear flat-bottom plate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

-

Standard Curve Preparation: Prepare a pyrophosphate standard curve according to the kit protocol.

-

Sample and Inhibitor Preparation:

-

Prepare serial dilutions of the test inhibitor in MAT Assay Buffer.

-

Add 2-10 µL of purified MAT2A enzyme or cell/tissue lysate to wells of the 96-well plate.

-

For the positive control well, add 2 µL of the MAT Positive Control.

-

Add the test inhibitor dilutions to the respective wells.

-

Bring the volume in all wells to 50 µL with MAT Assay Buffer.

-

-

Reaction Initiation:

-

Prepare a Master Mix containing MAT Assay Buffer, MAT Probe, MAT Substrate Mix, Detection Enzyme Mix, Detection Cofactor Mix, and Developer Mix.

-

Add 50 µL of the Master Mix to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the absorbance at 570 nm using a microplate spectrophotometer.

-

-

Data Analysis:

-

Subtract the background reading from all sample and standard readings.

-

Plot the pyrophosphate standard curve.

-

Calculate the MAT2A activity in the presence of the inhibitor relative to the vehicle control.

-

Determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic curve.

-

Cellular Proliferation (Clonogenic) Assay

This assay assesses the long-term effect of MAT2A inhibitors on the ability of single cancer cells to proliferate and form colonies.

Materials:

-

MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 MTAP-/- and HCT116 MTAP+/+)

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MAT2A inhibitor

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates.

-

Allow the cells to attach overnight.

-

-

Inhibitor Treatment:

-

The following day, treat the cells with a range of concentrations of the MAT2A inhibitor or vehicle control.

-

-

Colony Formation:

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Monitor the plates and change the medium as needed.

-

-

Staining and Quantification:

-

After the incubation period, wash the wells with PBS.

-

Fix the colonies with 100% methanol for 10 minutes.

-

Stain the colonies with Crystal Violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) for the control group: PE = (number of colonies formed / number of cells seeded) x 100%.

-

Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed / (number of cells seeded x PE/100)).

-

Plot the surviving fraction against the inhibitor concentration to generate a dose-response curve.

-

In Vivo Xenograft Tumor Model

This protocol outlines a typical workflow for evaluating the in vivo efficacy of a MAT2A inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

MTAP-deleted cancer cell line (e.g., KP4)

-

Matrigel (optional)

-

MAT2A inhibitor formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Implantation:

-

Harvest and resuspend the cancer cells in PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Inhibitor Administration:

-

Administer the MAT2A inhibitor or vehicle control to the respective groups via oral gavage daily (q.d.).

-

-

Tumor and Body Weight Measurement:

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100%, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

-

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow in the research of MAT2A inhibitors.

Caption: MAT2A signaling pathway in the context of MTAP deletion.

Caption: A typical experimental workflow for the preclinical evaluation of MAT2A inhibitors.

Conclusion and Future Directions

The early research on MAT2A inhibitors has firmly established their potential as a targeted therapy for MTAP-deleted cancers. The synthetic lethal approach offers a clear patient selection strategy, and the initial preclinical and clinical data for compounds like AG-270 and IDE397 are encouraging. Future research will likely focus on several key areas:

-

Combination Therapies: Exploring the synergy of MAT2A inhibitors with other anticancer agents, such as PRMT5 inhibitors and standard chemotherapy, to enhance efficacy and overcome potential resistance mechanisms.[8]

-

Biomarker Development: Refining biomarkers beyond MTAP deletion to better predict patient response and monitor treatment efficacy.

-

Understanding Resistance: Investigating the mechanisms of both innate and acquired resistance to MAT2A inhibition to develop strategies to circumvent them.

-

Expansion to Other Indications: Exploring the potential of MAT2A inhibitors in other cancer types with metabolic vulnerabilities beyond MTAP deletion.

The continued investigation of MAT2A inhibitors holds great promise for delivering a new generation of precision medicines for cancer patients with high unmet medical needs.

References

- 1. m.youtube.com [m.youtube.com]

- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 6. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 8. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]

- 9. IDE397 Demonstrates Efficacy in MTAP-Deleted NSCLC and Urothelial Cancer [trial.medpath.com]

- 10. mdpi.com [mdpi.com]

The Synthetic Lethal Relationship of MAT2A in MTAP-Deleted Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event occurring in approximately 15% of all human cancers, creates a unique metabolic vulnerability that can be therapeutically exploited. This guide provides an in-depth technical overview of the synthetic lethal relationship between the inhibition of methionine adenosyltransferase 2A (MAT2A) and MTAP-deleted tumors. We will explore the underlying molecular mechanisms, present key quantitative data, provide detailed experimental protocols for investigating this interaction, and visualize the critical pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to translate this synthetic lethal approach into novel cancer therapies.

Introduction: The MAT2A-MTAP Synthetic Lethality

The concept of synthetic lethality, where the perturbation of two genes individually is viable but simultaneously is lethal, offers a promising avenue for developing targeted cancer therapies. One of the most compelling examples of this is the relationship between MAT2A and MTAP.

The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A on chromosome 9p21.[1][2] MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate.[3] In MTAP-deleted cancer cells, the absence of this enzymatic activity leads to a significant accumulation of MTA.[4]

MTA acts as an endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5), a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates, including histones and components of the spliceosome.[4] The accumulation of MTA in MTAP-deleted cells results in partial inhibition of PRMT5 activity.[4]

This partial inhibition of PRMT5 renders these cancer cells exquisitely dependent on the activity of MAT2A. MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor and the essential co-substrate for all methyltransferase reactions, including those catalyzed by PRMT5.[5] Therefore, in MTAP-deleted tumors, the inhibition of MAT2A leads to a critical depletion of SAM pools, which further cripples the already partially inhibited PRMT5, ultimately triggering cell death. This selective vulnerability of MTAP-deleted cells to MAT2A inhibition forms the basis of a powerful synthetic lethal therapeutic strategy.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of MAT2A and PRMT5 inhibition in the context of MTAP deletion.

Table 1: In Vitro Efficacy of MAT2A Inhibitors

| Compound | Cell Line | MTAP Status | IC50 (nM) | Reference |

| AG-270 | HCT116 | Wild-type | >10,000 | [6] |

| AG-270 | HCT116 | MTAP -/- | 260 | [6] |

| MTDIA + AG-270 | HT-29 | Wild-type | 228 | [6] |

Table 2: Pharmacodynamic Effects of MAT2A and MTAP Inhibition

| Treatment | Parameter Measured | Effect | Reference |

| AG-270 (in patients) | Plasma SAM levels | 54-70% reduction | |

| MTDIA (MTAP inhibitor) | PRMT5 inhibition | 73% | |

| MTDIA + AG-270 | PRMT5 inhibition | >93% | |

| MTDIA | Cellular SDMA levels | 50% depletion |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding of the MAT2A-MTAP synthetic lethality.

The MAT2A-MTAP Synthetic Lethal Pathway

Caption: The MAT2A-MTAP synthetic lethal interaction.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for a cell viability (MTT) assay.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of a MAT2A inhibitor on the viability of MTAP-wild-type and MTAP-deleted cancer cell lines.

Materials:

-

MTAP+/+ and MTAP-/- cancer cell lines (e.g., HCT116 isogenic pair)

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

MAT2A inhibitor stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of the MAT2A inhibitor in complete medium.

-

Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition:

-

After the 72-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.

-

Western Blotting for PRMT5 and Symmetric Dimethylarginine (SDMA)

This protocol is for detecting the levels of PRMT5 and its activity marker, SDMA, in cell lysates.

Materials:

-

Cell lysates from treated and untreated cells

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Running buffer (Tris-Glycine-SDS)

-

Transfer buffer (Tris-Glycine-Methanol)

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PRMT5, anti-SDMA, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a BCA assay.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples.

-

Mix the lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE:

-

Load 20-30 µg of protein per well onto an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions: anti-PRMT5 (1:1000), anti-SDMA (1:1000), anti-β-actin (1:5000).

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using image analysis software and normalize to the loading control.

-

Metabolomic Analysis of SAM and MTA by LC-MS

This protocol outlines a method for the extraction and relative quantification of S-adenosylmethionine (SAM) and 5'-methylthioadenosine (MTA) from cancer cells.

Materials:

-

Cultured cells

-

Ice-cold PBS

-

Liquid nitrogen

-

80:20 Methanol:Water extraction solvent (pre-chilled to -80°C)

-

Cell scraper

-

Centrifuge

-

Lyophilizer or SpeedVac

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

C18 reverse-phase LC column

-

High-resolution mass spectrometer

Procedure:

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Immediately flash-freeze the cells by adding liquid nitrogen directly to the culture dish.

-

Add 1 mL of pre-chilled 80:20 methanol:water to the frozen cells.

-

Scrape the cells and collect the extract in a microcentrifuge tube.

-

Vortex the tube vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant (containing the metabolites) to a new tube.

-

Dry the metabolite extract using a lyophilizer or SpeedVac.

-

-

Sample Reconstitution:

-

Reconstitute the dried metabolites in 100 µL of 50:50 acetonitrile:water.

-

Vortex and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to an LC-MS vial.

-

-

LC-MS Analysis:

-

Inject 5-10 µL of the sample onto a C18 column.

-

Separate the metabolites using a gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:

-

0-2 min: 2% B

-

2-15 min: 2% to 98% B

-

15-18 min: 98% B

-

18-18.1 min: 98% to 2% B

-

18.1-25 min: 2% B

-

-

Analyze the eluting metabolites using a high-resolution mass spectrometer in positive ion mode, monitoring for the specific m/z values of SAM and MTA.

-

-

Data Analysis:

-

Integrate the peak areas for SAM and MTA.

-

Normalize the peak areas to an internal standard or to the total ion chromatogram to account for variations in sample loading.

-

Compare the relative abundance of SAM and MTA between different experimental conditions.

-

Conclusion and Future Directions

The synthetic lethal interaction between MAT2A and MTAP-deleted cancers represents a highly promising and clinically relevant therapeutic strategy. The development of potent and selective MAT2A inhibitors has provided the tools to exploit this vulnerability. This guide has provided a comprehensive overview of the underlying biology, key data, and essential experimental protocols to aid researchers in this field.

Future research will likely focus on:

-

Combination Therapies: Exploring synergistic combinations of MAT2A inhibitors with other agents, such as PRMT5 inhibitors, chemotherapy, and immunotherapy, to enhance efficacy and overcome potential resistance mechanisms.

-

Biomarker Development: Identifying and validating biomarkers to predict response to MAT2A inhibition and to monitor treatment efficacy.

-

Understanding Resistance Mechanisms: Investigating the mechanisms by which tumors may develop resistance to MAT2A inhibitors to inform the development of next-generation therapies.

By continuing to unravel the complexities of this synthetic lethal relationship, the scientific community can pave the way for novel and effective treatments for patients with MTAP-deleted cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. prezi.com [prezi.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. IDEAYA Announces Phase 2 MAT2A Inhibitor, IDE397, Achieves First-Patient-In for Multiple Combination Cohorts in MTAP-Deletion Tumors - BioSpace [biospace.com]

(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide solubility and stability

An In-depth Technical Guide on the Solubility and Stability of Venetoclax

(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide , more commonly known as Venetoclax (ABT-199), is a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor. It is a key therapeutic agent in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][2][3] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is crucial for its formulation, development, and effective clinical use. This guide provides a comprehensive overview of the available technical data on the solubility and stability of Venetoclax.

Solubility Profile

Venetoclax is a poorly water-soluble drug.[4] Its solubility has been characterized in various solvents, which is critical for in vitro assays, formulation development, and analytical method development.

Table 1: Solubility of Venetoclax in Different Solvents

| Solvent | Solubility | Concentration (mM) | Reference |

| DMSO | >10 mM | - | [5] |

| DMSO | 100 mg/mL | 115.14 | [6] |

| DMSO | ≥ 43.422 mg/mL | - | [7] |

| Water | Insoluble | - | [6] |

| Ethanol | Insoluble | - | [6] |

Note: The actual solubility may vary slightly between different batches.[6][8]

Stability Profile and Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Venetoclax has been subjected to various stress conditions as per the International Conference on Harmonization (ICH) guidelines.[9]

Studies have shown that Venetoclax is sensitive to acidic and basic conditions, and partially sensitive to oxidation. It is relatively stable at elevated temperatures when temperature is the sole stressor.[9]

Table 2: Summary of Venetoclax Stability under Stress Conditions

| Stress Condition | Temperature | Duration | Observation | Key Degradation Products | Reference |

| Acidic | 50 °C | 14 days | Degradation observed | A1, A2, A3, A4 | [9][10] |

| Basic | 50 °C | 14 days | Degradation observed | B1, B2, B3 | [9][10] |

| Oxidative (3% H₂O₂) | 50 °C | 14 days | Partial sensitivity | - | [9] |

| Thermal | 50 °C | 14 days | No significant degradation | - | [9] |

The degradation of Venetoclax leads to the formation of several degradation products. The primary degradation pathways have been proposed based on the characterization of these products using techniques like high-resolution mass spectrometry (HRMS), NMR, and IR spectroscopy.[9][11]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating experimental findings. Below are summaries of protocols used in the stability and solubility assessment of Venetoclax.

Forced Degradation Study Protocol

This protocol outlines the methodology for investigating the degradation of Venetoclax under various stress conditions.

-

Sample Preparation :

-

Stress Conditions :

-

Acidic Hydrolysis : The drug solution is mixed with 1 M HCl and incubated at 50 °C.[9]

-

Basic Hydrolysis : The drug solution is mixed with 1 M NaOH and incubated at 50 °C.[9]

-

Oxidative Degradation : The drug solution is mixed with 3% H₂O₂ and incubated at 50 °C.[9]

-

Thermal Degradation : The drug solution in DMSO is incubated at 50 °C.[9]

-

Samples are collected at various time points over a 14-day period for analysis.[11]

-

-

Analytical Method :

-

The extent of degradation is monitored using a stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method.[9]

-

Chromatographic Conditions :

-

Workflow for Forced Degradation Study

The following diagram illustrates the general workflow for conducting a forced degradation study of Venetoclax.

Caption: Workflow of the forced degradation study of Venetoclax.

BCL-2 Inhibition and Apoptosis Induction

Venetoclax selectively binds to the B-cell lymphoma-2 (Bcl-2) protein, an anti-apoptotic protein that is overexpressed in many cancer cells. By inhibiting Bcl-2, Venetoclax restores the normal process of apoptosis (programmed cell death).

The following diagram illustrates the simplified mechanism of action of Venetoclax.

Caption: Simplified mechanism of action of Venetoclax in inducing apoptosis.

References

- 1. Acute myeloid leukemia - Wikipedia [en.wikipedia.org]

- 2. Venetoclax - Wikipedia [en.wikipedia.org]

- 3. Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. venetoclax-clinical-pharmacokinetics-after-administration-of-crushed-ground-or-whole-tablets - Ask this paper | Bohrium [bohrium.com]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. glpbio.com [glpbio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Unraveling the Chemical Landscape of BMS-986142: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical and pharmacological properties of BMS-986142, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). The information is curated to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Properties

BMS-986142 is a complex synthetic molecule with a well-defined chemical structure. Its fundamental properties are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value |

| IUPAC Name | 6-fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide[1][2] |

| Molecular Formula | C₃₂H₃₀F₂N₄O₄[3][4][5] |

| Molecular Weight | 572.60 g/mol [3][4][5] |

| CAS Number | 1643368-58-4[3][4] |

| Appearance | White to off-white solid |

| Purity | >98%[4] |

| Solubility | Soluble in DMSO to >50 mM[4] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[3] |

| Storage (in Solvent) | -80°C for 2 years; -20°C for 1 year |

Mechanism of Action and Biological Activity

BMS-986142 functions as a highly potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3][6] This pathway plays a central role in B-cell proliferation, differentiation, and survival. By inhibiting BTK, BMS-986142 effectively modulates B-cell activity, making it a promising therapeutic candidate for autoimmune diseases such as rheumatoid arthritis.[1][2]

The inhibitory activity of BMS-986142 has been quantified in various assays, demonstrating its high potency and selectivity.

| Assay | IC₅₀ Value |

| BTK (enzymatic assay) | 0.5 nM[3][6] |

| TEC | 10 nM[6] |

| ITK | 15 nM[6] |

| BLK | 23 nM[6] |

| TXK | 28 nM[6] |

| BMX | 32 nM[6] |

| LCK | 71 nM[6] |

| SRC | 1100 nM[6] |

| BCR-stimulated calcium flux in Ramos B cells | 9 nM |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of BMS-986142.

BTK Inhibition Assay (Enzymatic)

This assay quantifies the direct inhibitory effect of BMS-986142 on the enzymatic activity of BTK.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing recombinant human BTK enzyme, a fluorescently labeled peptide substrate, and ATP in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 0.015% Brij-35, 4 mM DTT).

-

Compound Addition: BMS-986142 is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at room temperature to allow for the enzymatic reaction to proceed.

-

Termination: The reaction is stopped by the addition of a solution containing EDTA.

-

Analysis: The amount of phosphorylated and unphosphorylated peptide is quantified using a suitable method, such as capillary electrophoresis or fluorescence polarization.

-

IC₅₀ Determination: The concentration of BMS-986142 that causes 50% inhibition of BTK activity (IC₅₀) is calculated from the dose-response curve.

BCR-Stimulated Calcium Flux in Ramos B Cells

This cell-based assay assesses the functional consequence of BTK inhibition on a key downstream signaling event in B-cells.

Methodology:

-

Cell Preparation: Ramos B-cells, a human B-lymphoma cell line, are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The dye-loaded cells are incubated with varying concentrations of BMS-986142.

-

BCR Stimulation: The B-cell receptor is stimulated using an anti-IgM antibody, which mimics antigen binding and initiates the signaling cascade.

-

Calcium Measurement: The intracellular calcium concentration is measured over time using a fluorescence plate reader or flow cytometer.

-

Data Analysis: The inhibition of the calcium flux by BMS-986142 is quantified, and the IC₅₀ value is determined.

RANK-L-Induced Osteoclastogenesis Assay

This assay evaluates the effect of BMS-986142 on the differentiation of osteoclasts, which are bone-resorbing cells implicated in the pathology of rheumatoid arthritis.

Methodology:

-

Cell Isolation: Bone marrow-derived macrophages (BMMs) are isolated from the femurs and tibias of mice.

-

Cell Culture and Differentiation: BMMs are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to promote macrophage survival and proliferation. To induce osteoclast differentiation, Receptor Activator of Nuclear Factor-κB Ligand (RANK-L) is added to the culture medium.

-

Compound Treatment: BMS-986142 is added to the cell cultures at various concentrations during the differentiation period.

-

Osteoclast Identification: After several days of culture, the cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: TRAP-positive, multinucleated (≥3 nuclei) cells are identified and counted as osteoclasts. The number and size of osteoclasts are quantified using microscopy and image analysis software.[3][4][7]

In Vivo Collagen-Induced Arthritis (CIA) Model

This preclinical animal model is used to assess the efficacy of anti-inflammatory compounds in a setting that mimics human rheumatoid arthritis.

Methodology:

-

Induction of Arthritis: Arthritis is induced in susceptible strains of mice (e.g., DBA/1) by immunization with an emulsion of type II collagen and complete Freund's adjuvant. A booster injection is typically given 21 days later.

-

Compound Administration: BMS-986142 is administered to the mice, typically orally, at various doses. Dosing can be initiated before (preventative) or after (therapeutic) the onset of clinical signs of arthritis.

-

Clinical Scoring: The severity of arthritis in the paws is assessed regularly using a standardized clinical scoring system that evaluates inflammation, swelling, and joint deformity.

-

Histopathological Analysis: At the end of the study, paws are collected for histological examination to assess inflammation, cartilage damage, and bone erosion.

-

Outcome Measures: The efficacy of BMS-986142 is determined by its ability to reduce clinical scores, inhibit inflammation, and protect against joint destruction compared to a vehicle-treated control group.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.